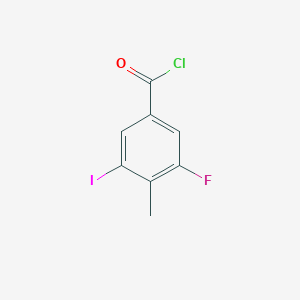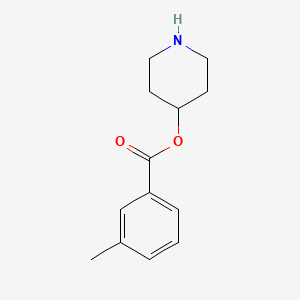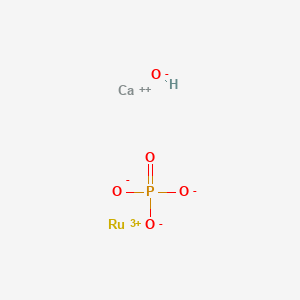
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol is a complex organic compound with a unique structure that combines acetic acid with a substituted naphthalene diol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of reactions, including alkylation, reduction, and esterification, to form the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated hydrocarbons. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential therapeutic applications, such as drug development or as a lead compound for new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol: shares structural similarities with other naphthalene derivatives and substituted diols.
Naphthalene-1,2-diol: A simpler compound with similar diol functionality.
4-methylpent-3-enyl derivatives: Compounds with similar alkyl side chains.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique chemical reactivity and biological activity. Its specific substitution pattern and functional groups make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
869746-32-7 |
|---|---|
Fórmula molecular |
C20H28O6 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C16H20O2.2C2H4O2/c1-11(2)4-3-5-12-6-8-14-13(10-12)7-9-15(17)16(14)18;2*1-2(3)4/h4,6-7,9,17-18H,3,5,8,10H2,1-2H3;2*1H3,(H,3,4) |
Clave InChI |
FSVZQBLDFWZTKT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1=CCC2=C(C1)C=CC(=C2O)O)C.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl]-](/img/structure/B14192007.png)

![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)

![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)



![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)



![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)
